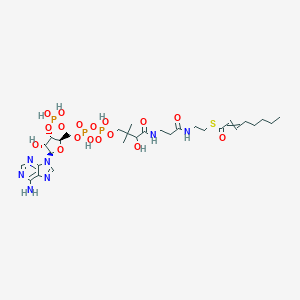

trans-2-Octenoyl-CoA

Description

Properties

CAS No. |

10018-94-7 |

|---|---|

Molecular Formula |

C29H48N7O17P3S |

Molecular Weight |

891.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate |

InChI |

InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24?,28-/m1/s1 |

InChI Key |

CPSDNAXXKWVYIY-FFJUWABQSA-N |

SMILES |

CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymology of Trans 2 Octenoyl Coa Metabolism

Biogenesis of trans-2-Octenoyl-CoA

The formation of this compound can occur through the action of acyl-CoA dehydrogenases on saturated fatty acyl-CoAs or through the activity of Δ3,Δ2-enoyl-CoA isomerase on unsaturated fatty acyl-CoAs.

Acyl-CoA Dehydrogenase Catalysis: Formation from Octanoyl-CoA

Acyl-CoA dehydrogenases catalyze the initial step in the mitochondrial beta-oxidation of fatty acids, which involves the removal of hydrogens from the C-2 and C-3 carbons of a saturated fatty acyl-CoA thioester, leading to the formation of a trans-2-enoyl-CoA. uniprot.orguniprot.orguniprot.orguniprot.org In the case of this compound, the substrate for this reaction is Octanoyl-CoA. reactome.orgreactome.org

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity and Substrate Specificity

Medium-chain acyl-CoA dehydrogenase (MCAD), a mitochondrial flavoprotein, plays a significant role in the beta-oxidation of medium-chain fatty acids. uniprot.orghmdb.ca Octanoyl-CoA is known to be one of the most efficient and physiological substrates for the MCAD-catalyzed reaction. hmdb.caebi.ac.uk MCAD specifically acts on acyl-CoAs with saturated primary chains ranging from 6 to 12 carbons in length. uniprot.org The catalytic activity involves the desaturation of acyl-CoAs to their corresponding trans-2-enoyl-CoA moieties. uniprot.orghmdb.ca

Long-Chain Specific Acyl-CoA Dehydrogenase (LCAD) Involvement

Long-chain specific acyl-CoA dehydrogenase (LCAD) is another mitochondrial acyl-CoA dehydrogenase involved in the first step of fatty acid beta-oxidation. uniprot.orguniprot.org LCAD can act on saturated and unsaturated acyl-CoAs with chain lengths from 6 to 24 carbons, showing a preference for chains between 8 and 18 carbons. uniprot.orguniprot.org This substrate specificity indicates that LCAD can also be involved in the dehydrogenation of Octanoyl-CoA to form this compound, particularly in humans where it has been shown to catalyze this specific reaction. uniprot.org

Electron Transferring Flavoprotein (ETF) Interaction

The reoxidation of the reduced flavin adenine (B156593) dinucleotide (FADH2) associated with acyl-CoA dehydrogenases, including MCAD and LCAD, is accomplished by transferring electrons to the electron-transferring flavoprotein (ETF). uniprot.orguniprot.orghmdb.ca ETF is the natural electron acceptor for this process under physiological conditions, transferring electrons to the mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase. uniprot.orguniprot.org This interaction is essential for the continued catalytic activity of the acyl-CoA dehydrogenases in producing trans-2-enoyl-CoAs like this compound. reactome.orggenome.jp

Δ3,Δ2-Enoyl-CoA Isomerase Activity in Unsaturated Fatty Acid β-Oxidation

This compound can also be formed during the beta-oxidation of unsaturated fatty acids that have double bonds at odd-numbered carbon positions. wikipedia.org This process involves the activity of Δ3,Δ2-enoyl-CoA isomerase. wikipedia.orgnih.govebi.ac.uk

Conversion of cis-3- and trans-3-Enoyl-CoA Esters to this compound

Δ3,Δ2-Enoyl-CoA isomerase catalyzes the conversion of cis-3-enoyl-CoA and trans-3-enoyl-CoA esters to their corresponding trans-2-enoyl-CoA counterparts. wikipedia.orgnih.govebi.ac.uk In the context of eight-carbon fatty acids, this enzyme facilitates the isomerization of cis-3-Octenoyl-CoA and trans-3-Octenoyl-CoA to this compound. researchgate.neth-its.org This isomerization step is crucial for allowing these unsaturated fatty acyl-CoA intermediates to continue through the standard beta-oxidation pathway, which proceeds with a trans double bond at the C-2 position. wikipedia.org The mechanism involves the deprotonation of the C2 atom of the substrate, forming an enolate intermediate, followed by protonation at the C4 atom to yield the trans-2 product. ebi.ac.uk

Human Mitochondrial Δ3,Δ2-Enoyl-CoA Isomerase (hmEci) Mechanistic Insights

Human mitochondrial Δ3,Δ2-enoyl-CoA isomerase (hmEci) plays a crucial role in the metabolism of unsaturated fatty acids by converting cis-3 or trans-3-enoyl-CoA esters to their corresponding trans-2-enoyl-CoA isomers, including this compound. wikipedia.orgnih.gov This isomerization step is essential because the standard mitochondrial β-oxidation pathway enzymes can only process fatty acyl-CoA esters with a trans double bond at the C2 position. wikipedia.org

Structural studies of hmEci, particularly when complexed with substrate analogues like octanoyl-CoA, have provided significant mechanistic insights. nih.gov The enzyme belongs to the hydratase/isomerase superfamily, also known as the crotonase superfamily. nih.govebi.ac.uk While many enzymes in this superfamily are hexameric, hmEci functions as a trimer. nih.gov

The catalytic mechanism involves a single catalytic residue, Glu136, which acts as a base. nih.govresearchgate.netebi.ac.uk This glutamate (B1630785) residue is responsible for abstracting a proton from the C2 atom of the Δ3-enoyl-CoA substrate, leading to the formation of an enolate intermediate. ebi.ac.uk The negative charge on the thioester oxygen atom of this intermediate is stabilized by an oxyanion hole formed by the amide groups of specific residues, such as Leu77 and Gly111 in the human enzyme. ebi.ac.uk Subsequently, Glu136 donates a proton to the C4 atom, resulting in the formation of the trans-2 double bond in the product, trans-2-enoyl-CoA. ebi.ac.uk The transfer of the proton from the C2 of the trans-3-enoyl-CoA to the C4 of the trans-2-enoyl-CoA is an intramolecular suprafacial process. acs.org

The binding of the fatty acyl group within hmEci occurs in a hydrophobic tunnel. nih.gov This tunnel is formed by residues from a loop preceding helix H4 and side-chains from the kinked helix H9. nih.gov Analysis of the enzyme structure has also revealed the presence of adjacent hydrophobic cavities near the active site, shaped by residues from helices H1, H2, H3, and H4. nih.gov Comparisons with other members of the crotonase superfamily highlight variations in the mode of fatty acid moiety binding, contributing to the diverse substrate specificities observed within this enzyme family. nih.gov

Catabolism and Further Metabolic Transformations of this compound

This compound undergoes further catabolism primarily through the β-oxidation pathway, which involves hydration, dehydrogenation, and thiolytic cleavage steps.

Enoyl-CoA Hydratase Catalysis

Enoyl-CoA hydratases (ECHs) catalyze the stereospecific hydration of the double bond in trans-2-enoyl-CoA substrates, adding a water molecule across the C2-C3 double bond. researchgate.netebi.ac.uknih.gov This reaction is the second step in the β-oxidation pathway. ebi.ac.uknih.gov Two main types of enoyl-CoA hydratases are involved, distinguished by the stereochemistry of the resulting hydroxyl group: (2S)-Enoyl-CoA Hydratase 1 (H1) and (2R)-Enoyl-CoA Hydratase 2 (H2). researchgate.net

Formation of (3S)-Hydroxyoctanoyl-CoA by (2S)-Enoyl-CoA Hydratase 1 (H1)

(2S)-Enoyl-CoA Hydratase 1 (H1), also known as Enoyl-CoA hydratase or Crotonase, catalyzes the syn addition of water to the trans-2 double bond of trans-2-enoyl-CoA, yielding (3S)-hydroxyacyl-CoA. ebi.ac.uknih.govwikipedia.org In the case of this compound, this reaction produces (3S)-Hydroxyoctanoyl-CoA. reactome.org This enzyme is a key component of the canonical β-oxidation pathway in mitochondria and is also found in peroxisomes, often as part of a multifunctional enzyme. researchgate.netscirp.org

The catalytic mechanism of H1 involves two glutamate residues acting as a general acid and base. wikipedia.org These residues position a water molecule for nucleophilic attack on the C3 carbon of the trans-2-enoyl-CoA substrate. ebi.ac.ukwikipedia.org A proton is then added to the C2 carbon, completing the hydration and forming the (3S) stereoisomer. wikipedia.org The enzyme's active site is rigid, which helps maintain the specific orientation of the water molecule relative to the double bond, ensuring the observed stereospecificity. wikipedia.org H1 enzymes demonstrate chain length specificity, with activity varying depending on the length of the acyl chain. researchgate.net

Formation of (3R)-Hydroxyoctanoyl-CoA by (2R)-Enoyl-CoA Hydratase 2 (H2)

(2R)-Enoyl-CoA Hydratase 2 (H2) catalyzes the anti hydration of trans-2-enoyl-CoA, resulting in the formation of (3R)-hydroxyacyl-CoA. researchgate.netnih.govwikipedia.org When acting on this compound, H2 produces (3R)-Hydroxyoctanoyl-CoA. uniprot.orguniprot.org This enzyme is primarily located in peroxisomes and is often found as a domain within peroxisomal multifunctional enzymes (MFEs). researchgate.netnih.gov

The mechanism of H2 also involves catalytic residues, which facilitate the hydration with opposite stereochemistry compared to H1. nih.gov Studies on human peroxisomal multifunctional enzyme type 2 (MFE-2), which contains an H2 domain, have identified conserved protic residues crucial for its hydratase activity, including Glu-366 and Asp-510. nih.gov Site-directed mutagenesis studies have confirmed the importance of these residues for catalysis, suggesting a catalytic role equivalent to the two catalytic residues in H1, but leading to the reciprocal stereochemistry. nih.govnih.gov The structure of eukaryotic H2, often part of a two-domain subunit in MFEs, features a modified "hot dog" fold that accommodates bulkier substrates and contributes to its substrate preference. nih.gov

Peroxisomal trans-2-Enoyl-CoA Reductase (PECR) Activity

This compound can also be a substrate for peroxisomal trans-2-enoyl-CoA reductase (PECR). uniprot.orguniprot.org PECR catalyzes the reduction of the trans-2 double bond in trans-2-enoyl-CoAs to produce saturated acyl-CoAs. uniprot.orguniprot.orgontosight.ai This reaction utilizes NADPH as a reducing agent. uniprot.orguniprot.org

Specifically, PECR can catalyze the conversion of this compound to Octanoyl-CoA. uniprot.orguniprot.org While β-oxidation typically involves hydration and dehydrogenation of the trans-2 double bond, the reduction catalyzed by PECR represents an alternative metabolic fate for trans-2-enoyl-CoAs in peroxisomes. ontosight.ai PECR has been shown to act on trans-2-enoyl-CoAs of various chain lengths, with some studies indicating optimal activity with medium-chain substrates like decenoyl-CoA. uniprot.org PECR activity is involved in fatty acid elongation pathways in peroxisomes and may play a role in the metabolism of specific lipids, such as those derived from phytol (B49457). ontosight.aigenecards.orgnih.gov

Here is a summary of the enzymatic transformations of this compound:

| Enzyme | Location | Reaction Catalyzed | Product(s) | Stereospecificity |

| Human Mitochondrial Δ3,Δ2-Enoyl-CoA Isomerase (hmEci) | Mitochondria | Isomerization of Δ3-enoyl-CoA to trans-2-enoyl-CoA | This compound (from Δ3-Octenoyl-CoA) | N/A |

| (2S)-Enoyl-CoA Hydratase 1 (H1) | Mitochondria, Peroxisomes (as part of MFE-1) | Hydration of trans-2-enoyl-CoA | (3S)-Hydroxyoctanoyl-CoA | (3S) |

| (2R)-Enoyl-CoA Hydratase 2 (H2) | Peroxisomes (as part of MFE-2) | Hydration of trans-2-enoyl-CoA | (3R)-Hydroxyoctanoyl-CoA | (3R) |

| Peroxisomal trans-2-Enoyl-CoA Reductase (PECR) | Peroxisomes | Reduction of trans-2-enoyl-CoA to saturated acyl-CoA | Octanoyl-CoA | N/A |

NADPH-Dependent Reduction of this compound to Octanoyl-CoA

A key step in the metabolism of this compound is its reduction to the corresponding saturated form, Octanoyl-CoA. This reaction is catalyzed by a mitochondrial enzyme known as Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR), also referred to as 2-enoyl thioester reductase. uniprot.orguniprot.orggenecards.org This enzyme facilitates the NADPH-dependent reduction of trans-2-enoyl thioesters. uniprot.orguniprot.orggenecards.org While MECR is involved in mitochondrial fatty acid synthesis where it acts on acyl carrier protein (ACP) thioesters, it has been shown to accept CoA thioesters as substrates in vitro. uniprot.org The reaction involves the transfer of a hydride ion from NADPH to the double bond of this compound, resulting in the saturation of the bond and the formation of Octanoyl-CoA. Simultaneously, NADPH is oxidized to NADP⁺. kegg.jp This reductive step is crucial as it converts the unsaturated intermediate into a saturated acyl-CoA that can then readily enter or continue through the standard mitochondrial beta-oxidation spiral.

The reaction can be represented as follows:

This compound + NADPH + H⁺ → Octanoyl-CoA + NADP⁺

This reaction is also represented in databases as the reversible reaction between Octanoyl-CoA and NADP⁺ yielding trans-Oct-2-enoyl-CoA, NADPH, and H⁺, catalyzed by enzymes with EC numbers 1.3.1.8 and 1.3.1.38, which are classified as enoyl-CoA reductases. kegg.jp

Subsequent β-Oxidation Cycle Steps

Following the NADPH-dependent reduction of this compound, the resulting product, Octanoyl-CoA, enters the standard mitochondrial beta-oxidation pathway for further catabolism. Beta-oxidation is a cyclical process that sequentially removes two-carbon units in the form of Acetyl-CoA from the carboxyl end of fatty acyl-CoA molecules. uniprot.orgnih.gov The Octanoyl-CoA undergoes a series of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. The user's outline specifically focuses on the latter two steps as they apply to the product of the initial reduction (Octanoyl-CoA), implying the continuation of the beta-oxidation cycle from this point.

3-Hydroxyacyl-CoA Dehydrogenase Activity

In the beta-oxidation of Octanoyl-CoA, after the initial dehydrogenation (catalyzed by acyl-CoA dehydrogenase, producing this compound, which is distinct from the substrate of the NADPH-dependent reduction discussed earlier) and subsequent hydration (catalyzed by enoyl-CoA hydratase, producing (S)-3-Hydroxyoctanoyl-CoA), the third step is catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This enzyme, often referred to as Short-Chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) or Hydroxyacyl-coenzyme A dehydrogenase (HADH), is involved in the oxidation of 3-hydroxyacyl-CoAs with medium and short chain lengths, including (S)-3-Hydroxyoctanoyl-CoA. The enzyme catalyzes the NAD⁺-dependent oxidation of the hydroxyl group at the third carbon to a ketone group.

The reaction is as follows:

(S)-3-Hydroxyoctanoyl-CoA + NAD⁺ → 3-Oxooctanoyl-CoA + NADH + H⁺

This step generates 3-Oxooctanoyl-CoA and reduces NAD⁺ to NADH, a reducing equivalent that will be used in the electron transport chain for ATP production.

3-Ketoacyl-CoA Thiolase Cleavage

The final step in this round of beta-oxidation, acting on the product of the dehydrogenase reaction (3-Oxooctanoyl-CoA), is the thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase. This enzyme, also known as acetyl-CoA acyltransferase or beta-ketothiolase, utilizes a molecule of free Coenzyme A (CoA-SH) to cleave the bond between the alpha (C2) and beta (C3) carbons of the 3-Oxooctanoyl-CoA.

The reaction is as follows:

3-Oxooctanoyl-CoA + CoA-SH → Acetyl-CoA + Hexanoyl-CoA

This cleavage results in the release of a two-carbon unit as Acetyl-CoA and a shortened acyl-CoA, Hexanoyl-CoA, which is two carbons shorter than the original Octanoyl-CoA. The Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP generation, while the Hexanoyl-CoA can undergo further cycles of beta-oxidation until it is completely converted to Acetyl-CoA units. uniprot.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11966175 |

| Octanoyl-CoA | 445344 |

| (S)-3-Hydroxyoctanoyl-CoA | 11966216 |

| 3-Oxooctanoyl-CoA | 11966162 |

| Acetyl-CoA | 444493 |

| Hexanoyl-CoA | 449118 |

| NADPH | 5884 |

| NADP⁺ | 5845 |

| NAD⁺ | 5893 |

| NADH | 5886 |

| Coenzyme A (CoA-SH) | 6816 |

Enzyme Activities and Reactions

| Enzyme Class Name | Reaction Catalyzed | Cofactors Involved | Product(s) |

| Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR) | Reduction of this compound to Octanoyl-CoA | NADPH | Octanoyl-CoA, NADP⁺ |

| 3-Hydroxyacyl-CoA Dehydrogenase (HADH/SCHAD) | Oxidation of (S)-3-Hydroxyoctanoyl-CoA to 3-Oxooctanoyl-CoA | NAD⁺ | 3-Oxooctanoyl-CoA, NADH |

| 3-Ketoacyl-CoA Thiolase | Thiolytic cleavage of 3-Oxooctanoyl-CoA to Acetyl-CoA and Hexanoyl-CoA | CoA-SH | Acetyl-CoA, Hexanoyl-CoA |

Metabolic Pathways Involving Trans 2 Octenoyl Coa

Mitochondrial Fatty Acid β-Oxidation

The mitochondrion is the primary site for the β-oxidation of short- and medium-chain fatty acids. This cyclic process efficiently converts the chemical energy stored in fatty acids into ATP.

Trans-2-Octenoyl-CoA is a direct intermediate in the mitochondrial β-oxidation of octanoyl-CoA, the activated form of octanoic acid. The process begins with the dehydrogenation of octanoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons, forming this compound. This reaction is the first committed step in the β-oxidation cycle for medium-chain fatty acids. youtube.comyoutube.com Subsequently, the enzyme enoyl-CoA hydratase catalyzes the hydration of the double bond in this compound, yielding L-3-hydroxyoctanoyl-CoA. nih.gov This is followed by the NAD+-dependent dehydrogenation of the hydroxyl group to a keto group by L-3-hydroxyacyl-CoA dehydrogenase, producing 3-ketooctanoyl-CoA. Finally, β-ketothiolase cleaves 3-ketooctanoyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (hexanoyl-CoA), which can then enter the next cycle of β-oxidation. nih.gov

Table 1: Key Reactions in the Mitochondrial β-Oxidation of Octanoyl-CoA

| Step | Substrate | Enzyme | Product |

| 1. Dehydrogenation | Octanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound |

| 2. Hydration | This compound | Enoyl-CoA Hydratase | L-3-Hydroxyoctanoyl-CoA |

| 3. Dehydrogenation | L-3-Hydroxyoctanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketooctanoyl-CoA |

| 4. Thiolysis | 3-Ketooctanoyl-CoA | β-Ketothiolase | Acetyl-CoA + Hexanoyl-CoA |

The acetyl-CoA produced from the breakdown of this compound and subsequent acyl-CoAs is a primary fuel for the tricarboxylic acid (TCA) cycle. wikipedia.orgyoutube.com Each molecule of acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate reducing equivalents in the form of NADH and FADH2. nih.gov These high-energy molecules then donate their electrons to the mitochondrial electron transport chain, driving the synthesis of large quantities of ATP through oxidative phosphorylation. youtube.comyoutube.com The complete oxidation of one molecule of octanoyl-CoA through β-oxidation and the TCA cycle yields a significant amount of ATP, making medium-chain fatty acids an efficient energy source for the cell.

Peroxisomal Fatty Acid β-Oxidation

Peroxisomes are organelles that also possess a β-oxidation pathway. While they can oxidize a range of fatty acids, they are particularly important for the initial breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. reactome.orgnih.gov

Peroxisomal β-oxidation serves to shorten long-chain fatty acids that are poor substrates for the mitochondrial machinery. nih.gov This process is mechanistically similar to mitochondrial β-oxidation but is carried out by a different set of enzymes. nih.gov For instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). nih.gov Very long-chain fatty acids undergo several cycles of peroxisomal β-oxidation until they are shortened to medium-chain acyl-CoAs, such as octanoyl-CoA. reactome.org These shortened acyl-CoAs can then be further metabolized.

The medium-chain acyl-CoAs, including octanoyl-CoA, that are produced during peroxisomal β-oxidation are typically transported to the mitochondria for complete oxidation to CO2 and water. nih.govresearchgate.net This transport is facilitated by the carnitine shuttle system. researchgate.netnih.gov The peroxisomal enzyme carnitine octanoyltransferase (CROT) catalyzes the conversion of medium-chain acyl-CoAs to their corresponding acylcarnitine esters. nih.govresearchgate.net These acylcarnitines can then be transported across the mitochondrial membranes, where they are converted back to acyl-CoAs and enter the mitochondrial β-oxidation pathway. researchgate.netnih.gov

Auxiliary Pathways for Unsaturated Fatty Acid Catabolism

The β-oxidation of unsaturated fatty acids, which contain one or more double bonds, requires additional enzymatic steps to handle the non-standard intermediates. This compound can also be an intermediate in the breakdown of certain unsaturated fatty acids. The degradation of unsaturated fatty acids with double bonds at odd-numbered carbons generates a cis-Δ3-enoyl-CoA intermediate. The enzyme enoyl-CoA isomerase is essential for converting this cis-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, such as this compound, which is a standard substrate for enoyl-CoA hydratase and can thus re-enter the main β-oxidation spiral. nih.govebi.ac.ukwikipedia.org For polyunsaturated fatty acids, an additional enzyme, 2,4-dienoyl-CoA reductase, is also required to reduce a conjugated diene intermediate before the isomerase can act. nih.gov

Stereospecific Isomerization Reactions

In the β-oxidation of unsaturated fatty acids, naturally occurring cis-double bonds often need to be isomerized to the trans configuration to be recognized by the enzymes of the pathway. When the β-oxidation of a fatty acid with a double bond at an odd-numbered carbon, such as linoleic acid, proceeds, a cis-Δ³-enoyl-CoA is formed. This intermediate cannot be hydrated by enoyl-CoA hydratase. Instead, an enzyme called Δ³,Δ²-enoyl-CoA isomerase catalyzes the stereospecific isomerization of this cis or trans-Δ³-enoyl-CoA to trans-Δ²-enoyl-CoA. For instance, cis-3-octenoyl-CoA is converted to this compound. rhea-db.org This reaction allows the intermediate to re-enter the main β-oxidation spiral.

In some cases, the degradation of polyunsaturated fatty acids can lead to a trans-Δ²,cis-Δ⁴-dienoyl-CoA intermediate. After one round of β-oxidation, a cis-Δ³-enoyl-CoA is produced, which is then isomerized to this compound, allowing for the continuation of fatty acid breakdown.

The isomerization of 3-enoyl-CoA to 2-enoyl-CoA is a critical step, and enzymes with 3,2-trans-enoyl-CoA isomerase activity facilitate the conversion of a 3-trans double bond to a 2-trans double bond, ensuring the substrate is suitable for the subsequent enzymatic steps of β-oxidation. reactome.org

Reductase Activities in Dienoyl-CoA Metabolism

The metabolism of polyunsaturated fatty acids can also produce dienoyl-CoA intermediates that require reductase activity. For example, the degradation of linoleoyl-CoA (18:2 n-6) eventually forms cis-Δ³, cis-Δ⁶-dienoyl-CoA, which is then converted to trans-Δ², cis-Δ⁶-dienoyl-CoA. A subsequent round of β-oxidation yields cis-Δ⁴-dodecenoyl-CoA. This can eventually lead to intermediates like 2,4-dienoyl-CoA.

An NADPH-dependent 2,4-dienoyl-CoA reductase catalyzes the reduction of these 2,4-dienoyl-CoA intermediates to a trans-Δ³-enoyl-CoA. This product is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-Δ²-enoyl-CoA, which can then proceed through the standard β-oxidation pathway. While this compound itself is not the direct substrate for the reductase, the activity of these reductases is essential for channeling metabolites into a form that ultimately leads to or bypasses the formation of this compound in the correct configuration for further processing.

Fatty Acid Elongation Pathways

Trans-2-enoyl-CoA intermediates, including this compound, are central to fatty acid elongation, a process that occurs in both the endoplasmic reticulum and mitochondria. nih.govyoutube.com This pathway is essentially the reverse of β-oxidation. nih.gov The final step in each elongation cycle is the reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA, catalyzed by a trans-2-enoyl-CoA reductase. nih.govnih.gov

For instance, in the elongation of a C6 acyl-CoA, the cycle would produce this compound. This intermediate is then reduced by a trans-2-enoyl-CoA reductase, using NADPH as a cofactor, to yield octanoyl-CoA. This newly synthesized saturated acyl-CoA can then undergo further rounds of elongation. The activity of trans-2-enoyl-CoA reductase is therefore a critical control point in the production of long-chain and very-long-chain fatty acids. nih.govnih.gov

| Enzyme | Pathway | Reaction |

| Δ³,Δ²-enoyl-CoA isomerase | β-Oxidation | cis-3-Octenoyl-CoA → this compound |

| 2,4-Dienoyl-CoA reductase | β-Oxidation | 2,4-Dienoyl-CoA + NADPH → trans-3-Enoyl-CoA + NADP⁺ |

| trans-2-Enoyl-CoA reductase | Fatty Acid Elongation | This compound + NADPH → Octanoyl-CoA + NADP⁺ |

Biosynthesis of Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. novapublishers.comnih.gov The biosynthesis of medium-chain-length PHAs (mcl-PHAs) is often linked to the intermediates of fatty acid metabolism, including this compound.

The key precursors for PHA synthesis are (R)-3-hydroxyacyl-CoA monomers. nih.gov In some bacteria, these monomers can be directly supplied from the β-oxidation pathway. During the degradation of fatty acids, the hydration of a trans-2-enoyl-CoA, such as this compound, is catalyzed by enoyl-CoA hydratase. This reaction typically produces the (S)-stereoisomer of 3-hydroxyacyl-CoA.

However, some bacteria possess an (R)-specific enoyl-CoA hydratase (PhaJ) that can directly convert trans-2-enoyl-CoA intermediates into the (R)-3-hydroxyacyl-CoA monomers required for PHA synthesis. nih.gov For example, PhaJ can convert this compound to (R)-3-hydroxyoctanoyl-CoA. This (R)-isomer is then a direct substrate for PHA synthase (PhaC), which polymerizes these monomers into PHA.

Alternatively, an epimerase can convert the (S)-3-hydroxyacyl-CoA produced during standard β-oxidation into the (R)-isomer, thereby linking the fatty acid degradation pathway to PHA biosynthesis. The availability of this compound as a substrate for these enzymes is a critical factor in the production of mcl-PHAs from fatty acid feedstocks.

| Enzyme | Pathway | Substrate | Product |

| (R)-specific enoyl-CoA hydratase (PhaJ) | PHA Biosynthesis | This compound | (R)-3-Hydroxyoctanoyl-CoA |

| PHA Synthase (PhaC) | PHA Biosynthesis | (R)-3-Hydroxyacyl-CoA | Polyhydroxyalkanoate |

Molecular Mechanisms and Structural Biology of Enzymes Interacting with Trans 2 Octenoyl Coa

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of flavin-dependent enzymes that catalyze the first step in each cycle of fatty acid β-oxidation. wikipedia.orgproteopedia.org This reaction involves the introduction of a trans double bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate. wikipedia.orgnih.gov For trans-2-Octenoyl-CoA, the relevant enzyme is primarily the Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which exhibits optimal activity for substrates with chain lengths around eight carbons (C8-CoA). wikipedia.org

Reductive Half-Reaction : In the first phase, the acyl-CoA substrate (like octanoyl-CoA, which would precede this compound in the subsequent cycle) binds to the active site. The enzyme then catalyzes the α,β-dehydrogenation, transferring two reducing equivalents (two electrons and two protons) from the substrate to the FAD cofactor. This reduces the oxidized flavin (FAD) to its reduced form (FADH₂), while the substrate is oxidized to trans-2-enoyl-CoA. d-nb.infouni-konstanz.de

Oxidative Half-Reaction : In the second phase, the reduced enzyme (E-FADH₂) transfers the electrons to the next component in the electron transport chain, a specific electron acceptor known as electron-transferring flavoprotein (ETF). nih.govd-nb.info This process regenerates the oxidized enzyme (E-FAD), allowing it to enter another catalytic cycle. The electrons then proceed from ETF to the respiratory chain for ATP production. nih.govuni-konstanz.de

The FAD molecule is bound in a cleft between the three domains of the ACAD monomer and contributes significantly to the enzyme's structural stability. wikipedia.org

The specificity of different ACADs for fatty acyl-CoAs of varying chain lengths is determined by the architecture of their substrate-binding cavities. nih.gov MCAD, the best-studied member of this family, is a homotetramer, with each monomer containing an active site capable of binding an acyl-CoA molecule. wikipedia.org

The active site is a channel lined by several key amino acid residues. In MCAD, the acyl portion of the substrate is wedged into a cavity where it is positioned between the reactive isoalloxazine ring of the FAD cofactor and the catalytic glutamate (B1630785) residue, Glu376. wikipedia.org The carbonyl oxygen of the thioester substrate forms crucial hydrogen bonds with the 2'-hydroxyl group of the FAD's ribityl chain and the backbone nitrogen of the catalytic glutamate residue. wikipedia.orgnih.gov These interactions are vital for lowering the pKa of the substrate's α-proton, facilitating its abstraction. wikipedia.orgnih.gov

The length of the binding pocket dictates the enzyme's substrate specificity. In MCAD, the cavity is appropriately sized to accommodate medium-chain substrates like octanoyl-CoA optimally. In contrast, very-long-chain acyl-CoA dehydrogenase (VLCAD) has a much longer binding channel due to the substitution of bulky residues found at the base of the MCAD cavity with smaller glycine (B1666218) residues, allowing it to process substrates up to 24 carbons long. researchgate.net

| Enzyme | Key Residue | Function in Catalysis/Binding |

|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Glu376 | Acts as the catalytic base, abstracting the α-proton from the substrate. wikipedia.orgnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | FAD Ribityl 2'-OH | Forms a hydrogen bond with the substrate's carbonyl oxygen, polarizing it and lowering the α-proton's pKa. wikipedia.orgnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Tyr375 | Lines the active site cavity. wikipedia.org |

The α,β-dehydrogenation catalyzed by ACADs is a complex process involving the breaking of two stable carbon-hydrogen bonds. d-nb.info The accepted mechanism proceeds via a concerted E2 elimination. wikipedia.org

Proton Abstraction : The reaction is initiated by the catalytic base, the carboxylate group of a glutamate residue (Glu376 in MCAD), which abstracts the pro-R proton from the α-carbon of the acyl-CoA substrate. wikipedia.orgnih.gov The acidity of this proton is significantly increased (pKa lowered from >20 to ~8) by the hydrogen bonding interactions between the substrate's thioester carbonyl oxygen and both the FAD's 2'-hydroxyl and the Glu376 backbone amide. d-nb.infonih.gov

Hydride Transfer : Concurrently with the proton abstraction, the pro-R β-hydrogen is transferred as a hydride ion (H⁻) to the N(5) position of the FAD isoalloxazine ring. d-nb.infonih.gov

Product Formation : This concerted process results in the formation of a trans double bond between the α and β carbons, yielding the trans-2-enoyl-CoA product, and the reduced FADH₂ cofactor. nih.gov The product, such as this compound, then forms a transient complex with the reduced enzyme before its release. nih.gov

Enoyl-CoA Hydratases

Following its formation by ACAD, this compound becomes the substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase (ECH), also known as crotonase. wikipedia.org This enzyme catalyzes the stereospecific hydration of the trans-2 double bond to form L-3-hydroxyacyl-CoA. nih.gov

Enoyl-CoA hydratases are remarkably efficient enzymes, with reaction rates for some substrates approaching the diffusion-controlled limit. nih.gov The active site, which is fully contained within each monomer of the typically hexameric enzyme, employs a pair of glutamate residues to catalyze the hydration reaction. wikipedia.orgnih.govnih.gov

Based on the crystal structure of rat liver enoyl-CoA hydratase, the key catalytic residues are Glu144 and Glu164. nih.gov

Glu144 : This residue functions as the catalytic base. It activates a water molecule by abstracting a proton, increasing the water's nucleophilicity for its attack on the C3 (β-carbon) of the enoyl-CoA substrate. nih.govebi.ac.uk

Glu164 : This residue acts as the catalytic acid. It donates a proton to the C2 (α-carbon) of the substrate as the reaction proceeds. nih.govebi.ac.uk

Oxyanion Hole : The active site also contains an "oxyanion hole" formed by the backbone N-H groups of Gly141 and Ala98. These groups stabilize the negative charge of the enolate intermediate that forms during catalysis through hydrogen bonding. ebi.ac.uk

The mechanism is a syn-addition of water across the double bond, meaning the -OH group from water and the proton are added to the same face of the C=C bond. wikipedia.orgnih.gov The rigid architecture of the active site precisely positions the activated water molecule to ensure this stereochemistry. wikipedia.org

Enoyl-CoA hydratases can accommodate substrates with a wide range of acyl chain lengths. The structure of the enzyme complexed with octanoyl-CoA reveals the adaptations necessary for binding longer-chain fatty acids. ebi.ac.uk The enzyme monomer is folded into a right-handed spiral, which creates the binding pocket for the Coenzyme A moiety. nih.gov

The binding of the long acyl chain of a substrate like octanoyl-CoA induces conformational changes in the enzyme. The crystal structure shows that the acyl chain is accommodated in a hydrophobic tunnel. The flexibility of certain loops and side chains within the active site allows the pocket to expand and adapt to the length of the substrate. While the enzyme is highly active with short-chain substrates like crotonyl-CoA (C4), its activity tends to decrease with increasing chain length. ebi.ac.uk For instance, one study on an (R)-specific enoyl-CoA hydratase found that the Vmax for 2-octenoyl-CoA was significantly lower than that for shorter substrates like crotonyl-CoA and 2-hexenoyl-CoA. nih.gov This suggests that while the binding pocket can adapt, the longer chain length may affect optimal positioning for catalysis.

| Enzyme | Key Residue (Rat Liver ECH) | Function in Catalysis/Binding |

|---|---|---|

| Enoyl-CoA Hydratase (ECH) | Glu144 | Acts as a catalytic base, activating a water molecule for nucleophilic attack. nih.govebi.ac.uk |

| Enoyl-CoA Hydratase (ECH) | Glu164 | Acts as a catalytic acid, protonating the C2 of the substrate. nih.govebi.ac.uk |

| Enoyl-CoA Hydratase (ECH) | Ala98 (main-N), Gly141 (main-N) | Form the oxyanion hole, stabilizing the negatively charged reaction intermediate. ebi.ac.uk |

Oligomeric States and Functional Implications

The enzymes that process this compound, primarily members of the crotonase (or hydratase/isomerase) superfamily, exhibit distinct oligomeric states that are intrinsically linked to their catalytic function and stability.

Enoyl-CoA hydratase (crotonase) and Δ³,Δ²-enoyl-CoA isomerase are prime examples. Many enzymes within this superfamily assemble into hexamers, which are often described as a "trimer of dimers". nih.gov However, notable variations exist. For instance, the human mitochondrial Δ³,Δ²-enoyl-CoA isomerase (hmEci) functions as a trimer. nih.gov This trimeric assembly is crucial, as the active sites are located at the interfaces between the subunits.

The functional implications of these oligomeric structures are significant. The assembly into higher-order structures can enhance thermal stability and catalytic efficiency. nih.gov In the hexameric state of enzymes like crotonase, the active site architecture is formed by residues from adjacent subunits. Specifically, the binding of the CoA moiety involves conserved regions from different parts of the primary structure, brought together by the protein's folded and assembled state. nih.gov The active site tunnel, which accommodates the acyl chain of the substrate, can also be shaped by the interfaces between subunits, effectively sequestering the hydrophobic tail from the aqueous solvent. nih.govnih.gov This arrangement allows for the efficient processing of a variety of fatty acyl-CoA chain lengths. Disruption of the oligomeric state, for instance through mutation, can lead to a breakdown of the active complex and a corresponding loss of catalytic activity. nih.gov

Δ³,Δ²-Enoyl-CoA Isomerases

Δ³,Δ²-Enoyl-CoA isomerases play a pivotal role in the β-oxidation of unsaturated fatty acids by converting the double bond from the cis-3 or trans-3 position to the trans-2 position, making trans-2-enoyl-CoA a key product ready for the next step in the cycle. nih.govwikipedia.org

The catalytic cycle of Δ³,Δ²-enoyl-CoA isomerase involves precise conformational dynamics. The reaction proceeds through a mechanism where a catalytic glutamate residue acts as a general base. ebi.ac.ukebi.ac.uk In human mitochondrial Eci, this residue is Glu136, while in yeast peroxisomal ECI, it is Glu158. nih.govebi.ac.uk

The process begins with the binding of the substrate, such as a 3-enoyl-CoA, into the active site. The catalytic glutamate abstracts a proton from the C2 atom of the substrate. ebi.ac.ukebi.ac.uk This leads to the formation of a negatively charged enolate intermediate. This intermediate is stabilized by an "oxyanion hole," which is formed by the main chain amide nitrogens of two conserved residues (Leu66 and Gly111 in human mitochondrial Eci). ebi.ac.uk This stabilization is crucial for the reaction to proceed. The cycle concludes when the intermediate collapses, and the catalytic glutamate donates a proton to the C4 atom of the substrate, resulting in the formation of the trans-2-enoyl-CoA product. ebi.ac.ukebi.ac.uk The binding and release of the substrate and product are associated with conformational adjustments within the active site, particularly in the loops that form the substrate-binding tunnel. nih.govnih.gov

The study of how substrate analogues bind to Δ³,Δ²-enoyl-CoA isomerases provides valuable insights into substrate recognition and catalysis. The crystal structure of human mitochondrial Δ³,Δ²-enoyl-CoA isomerase has been determined in a complex with the substrate analogue octanoyl-CoA. nih.gov

This structural analysis reveals that the CoA portion of the molecule binds to a conserved position on the enzyme, a common feature among members of the crotonase superfamily. nih.govnih.gov However, the binding of the fatty acyl chain is distinct. In hmEci, the omega-end of the octanoyl group is situated within a hydrophobic tunnel. nih.gov This tunnel is formed by residues from a loop and the side chains of a kinked alpha-helix (H9). nih.gov This binding mode is considered novel when compared to other enzymes in the superfamily, such as rat mitochondrial hydratase, highlighting the variability in how the fatty acid moiety is accommodated. nih.gov The structure of yeast peroxisomal ECI complexed with substrate analogues further underscores the importance of specific hydrogen-bond networks in positioning the substrate and activating the catalytic residues. iucr.org

Peroxisomal trans-2-Enoyl-CoA Reductase (PECR)

Peroxisomal trans-2-enoyl-CoA reductase (PECR) is an essential enzyme in fatty acid metabolism, particularly in the degradation of phytol (B49457). nih.govnih.gov It catalyzes the reduction of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs. uniprot.org

PECR utilizes NADPH as a cofactor to carry out the reduction. uniprot.orggenecards.org The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a conserved NAD(P)-binding Rossmann-like fold. uniprot.org The binding site for NADPH is located within this domain. uniprot.org

The reductive mechanism involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the C2 of the trans-2-enoyl-CoA substrate. uniprot.org A proton is concurrently transferred from a catalytic residue in the active site (a proton acceptor) to the C3 of the substrate. uniprot.org This concerted action saturates the double bond, converting, for example, this compound into octanoyl-CoA. uniprot.org The enzyme specifically uses NADPH and does not function as a 2,4-dienoyl-CoA reductase. uniprot.orghmdb.ca

PECR exhibits a clear preference for the chain length of its trans-2-enoyl-CoA substrates. Research has shown that human PECR can reduce a range of trans-2-enoyl-CoAs with acyl chain lengths from C6 (hexenoyl-CoA) to C16 (palmitoleoyl-CoA). uniprot.org

The enzyme demonstrates maximum activity with a 10-carbon substrate, (2E)-decenoyl-CoA. uniprot.org Its activity on this compound is well-established. uniprot.org Interestingly, while it is active on medium- and long-chain fatty acids, it shows low or no activity towards very long-chain substrates like C24:1-CoA or pristenoyl-CoA, which are intermediates in peroxisomal beta-oxidation. nih.gov This specificity was confirmed using purified recombinant human PECR, which showed high reductase activity towards trans-phytenoyl-CoA, a key step in the conversion of phytol to phytanoyl-CoA. nih.gov

Regulation of Trans 2 Octenoyl Coa Metabolism

Transcriptional and Genetic Regulation of Enzymes

The synthesis of enzymes required for the β-oxidation of trans-2-Octenoyl-CoA is primarily controlled at the level of gene transcription. This genetic regulation ensures that the cellular machinery for fatty acid breakdown is appropriately scaled to substrate availability and metabolic needs, such as during fasting or on a high-fat diet. encyclopedia.pub

The nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a central figure in the transcriptional control of fatty acid metabolism. mdpi.com Acting as a lipid sensor, PPARα is activated by fatty acids and their derivatives. encyclopedia.pubnih.gov Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govdntb.gov.ua This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. nih.govdntb.gov.uaresearchgate.net

PPARα orchestrates a broad program of gene expression that enhances fatty acid oxidation in both mitochondria and peroxisomes. nih.govdntb.gov.ua It induces the expression of nearly every enzyme involved in these pathways. nih.gov For the specific metabolism of intermediates like this compound, PPARα upregulates genes encoding for enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase, which are essential for subsequent steps in the β-oxidation spiral. nih.govnih.gov This coordinated induction allows the cell to efficiently process an influx of fatty acids. encyclopedia.pub

While PPARα is a dominant regulator, other transcription factors also contribute to the control of β-oxidation enzyme expression, creating a robust and nuanced regulatory network.

Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1 Alpha (PGC-1α) : This protein acts as a coactivator, interacting with PPARα and other transcription factors to enhance the expression of genes related to fatty acid oxidation and mitochondrial biogenesis. frontiersin.orgaocs.org Its activity is induced by low energy states, signaled by AMPK and SIRT1. frontiersin.org

Sterol Regulatory Element-Binding Proteins (SREBPs) : Particularly SREBP-1c, these factors are primary regulators of lipogenesis (fatty acid synthesis). nih.govnih.gov They are generally suppressed when fatty acid oxidation is active, demonstrating a reciprocal regulation between fat storage and fat burning pathways. nih.gov

Forkhead Box Proteins (FOX) : Factors such as FOXA2 are essential for regulating genes involved in energy metabolism during fasting, including enzymes for lipid catabolism like 3-hydroxyacyl-CoA dehydrogenase. mdpi.com

Nuclear Respiratory Factors (NRF1/2) : NRF1 is known to regulate several key players in fatty acid oxidation, including PPARα and PGC-1β, further integrating this pathway with mitochondrial respiratory function. frontiersin.org

Carbohydrate-Responsive Element-Binding Protein (ChREBP) : Primarily involved in activating gene expression in response to high carbohydrate levels, ChREBP promotes lipogenesis and its activity is generally inverse to that of fatty acid oxidation pathways. nih.gov

Table 1: Key Transcriptional Regulators of β-Oxidation Enzymes

| Transcription Factor | General Role in Metabolism | Effect on β-Oxidation | Key Target Genes/Partners | Reference |

|---|---|---|---|---|

| PPARα | Master regulator of lipid catabolism | Strongly induces | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, Thiolase | mdpi.comnih.govnih.gov |

| PGC-1α | Coactivator for energy metabolism | Induces (via other factors) | PPARα, NRF1, FOXO1 | frontiersin.orgaocs.org |

| SREBP-1c | Regulator of lipogenesis and cholesterol synthesis | Inhibits (reciprocally) | Fatty acid synthase, Acetyl-CoA carboxylase | nih.govnih.gov |

| FOXA2 | Regulator of fasting metabolism | Induces | Hydroxyacyl-CoA dehydrogenase, CPT-1 | mdpi.com |

| NRF1 | Regulator of mitochondrial biogenesis and respiration | Induces | PPARα, PGC-1β, Lipin1 | frontiersin.org |

Post-Translational Modifications and Enzyme Activity Modulation

Beyond transcriptional control, the activity of β-oxidation enzymes is fine-tuned by post-translational modifications (PTMs). wikipedia.org These covalent changes to the protein structure can rapidly alter enzyme function in response to immediate metabolic signals. abcam.com

Acetylation : The addition of acetyl groups can alter protein function. The sirtuin family of deacetylases, such as SIRT1, can remove acetyl groups from metabolic enzymes and regulators like PGC-1α, activating them in response to low energy levels. frontiersin.org

Succinylation : Recent proteomic studies have identified lysine (B10760008) succinylation as a PTM affecting enzymes in metabolic pathways. acs.orgacs.org Enzymes directly involved in β-oxidation, such as 3-ketoacyl-CoA thiolase (which would act downstream of this compound), have been found to be succinylated. acs.org This modification has the potential to alter enzyme activity and regulate metabolic flux, representing an emerging area of regulatory control. acs.orgacs.org

Table 2: Post-Translational Modifications Affecting β-Oxidation Regulation

| Modification | Key Enzymes Involved | Effect on β-Oxidation Pathway | Example Target | Reference |

|---|---|---|---|---|

| Phosphorylation | Kinases (e.g., AMPK), Phosphatases | Rapidly modulates activity of regulatory proteins | PGC-1α | aocs.orgabcam.com |

| Acetylation/Deacetylation | Acetyltransferases, Deacetylases (e.g., SIRT1) | Activates regulatory proteins in low-energy states | PGC-1α | frontiersin.org |

| Succinylation | Not fully characterized | Potentially alters activity of core metabolic enzymes | 3-ketoacyl-CoA thiolase | acs.orgacs.org |

Metabolic Flux Control and Feedback Mechanisms

The rate, or flux, of metabolites through the β-oxidation pathway is tightly controlled by the availability of substrates and through feedback inhibition. This ensures that the pathway's output matches the cell's demand for energy and prevents the harmful buildup of intermediates.

A primary control point is the entry of fatty acids into the mitochondria, which is regulated by carnitine palmitoyltransferase 1 (CPT1). researchgate.net CPT1 is potently inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. microbenotes.comyoutube.com This is a classic example of feedback regulation: when fatty acid synthesis is active (high malonyl-CoA), β-oxidation is inhibited, preventing a futile cycle of synthesis and degradation. microbenotes.comyoutube.comnih.gov

Within the β-oxidation spiral itself, the enzymes are subject to allosteric feedback inhibition by their products. aocs.org High ratios of NADH/NAD+ and acetyl-CoA/CoA, which signal a high energy state, inhibit the dehydrogenase and thiolase enzymes, respectively. aocs.org For example, an accumulation of acetyl-CoA leads to feedback inhibition of ketoacyl-CoA thiolase, the enzyme that catalyzes the final step in each β-oxidation cycle. aocs.org This directly slows down the processing of upstream intermediates, including this compound. Furthermore, metabolic intermediates can act as signals; perturbations in peroxisomal β-oxidation can lead to the generation of signals that provide feedback to neural circuits controlling metabolism. plos.org

Role of CoA Homeostasis

The availability of coenzyme A (CoA) is fundamental to the metabolism of this compound and the entire β-oxidation pathway. CoA is required for the initial activation of fatty acids and for the thiolytic cleavage step at the end of each cycle, which releases acetyl-CoA. nih.gov

Maintaining a dynamic balance, or homeostasis, between free CoA and its acylated forms (acyl-CoAs) is critical. nih.gov The pool of acyl-CoAs includes the substrate itself (this compound) and the product (acetyl-CoA). A high concentration of acetyl-CoA can deplete the pool of free CoA, which in turn limits the activity of β-ketoacyl-CoA thiolase, the enzyme that requires free CoA as a substrate to cleave the ketoacyl-CoA intermediate. aocs.org Enzymes known as acyl-CoA thioesterases (ACOTs) play a role in this homeostasis by hydrolyzing acyl-CoAs back to free fatty acids and CoA, thereby helping to manage the size of different CoA pools. nih.gov This regulation ensures that the flux through β-oxidation is closely tied to the cell's capacity to utilize its products, such as in the citric acid cycle. wikipedia.org

Pathophysiological Mechanisms Involving Trans 2 Octenoyl Coa Accumulation

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation, resulting from mutations in the ACADM gene. googleapis.comnih.gov This autosomal recessive condition impairs the body's ability to break down medium-chain fatty acids for energy, particularly during periods of fasting or metabolic stress. nih.govnottingham.ac.uk The enzyme MCAD is responsible for the initial dehydrogenation step of medium-chain acyl-CoAs (with chain lengths of 6 to 12 carbons), converting them into their corresponding trans-2-enoyl-CoA derivatives. chemrxiv.orgacs.org

The accumulation of medium-chain acyl-CoAs, including the metabolic environment rich in octanoyl-CoA and its derivatives like trans-2-octenoyl-CoA, is toxic to mitochondria and disrupts cellular energy production. During fasting, when glucose levels are low, the body relies heavily on fatty acid oxidation for energy. In MCAD deficiency, this pathway is crippled, leading to a severe energy deficit, especially in high-energy-demand organs like the liver, heart, and brain. nottingham.ac.ukacs.org The impaired oxidation of medium-chain fatty acids prevents the efficient production of acetyl-CoA, which is needed to fuel the Krebs cycle and generate ATP. chemrxiv.org This results in hypoketotic hypoglycemia, a hallmark of MCAD deficiency, where the body cannot produce enough ketones to serve as an alternative energy source for the brain. acs.org Studies have shown that the metabolites that accumulate in MCAD deficiency disturb mitochondrial energy homeostasis, contributing to the severe clinical symptoms such as lethargy, seizures, and coma that can occur during a metabolic crisis. frontiersin.org

Beyond bioenergetic failure, the accumulation of fatty acid intermediates in MCAD deficiency is known to induce oxidative stress. frontiersin.org Oxidative stress is a state where the production of harmful reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to cellular damage. frontiersin.org While direct studies on this compound are limited, research on the mix of metabolites that build up in MCAD deficiency indicates they contribute to macromolecule damage. frontiersin.org The buildup of acyl-CoAs can lead to lipid peroxidation, where ROS attack lipids in cell membranes, causing membrane damage and further impairing mitochondrial function. This disruption of redox homeostasis is considered a significant factor in the pathophysiology of MCAD deficiency. frontiersin.org

Implications in Hepatic β-Oxidation Impairment

The accumulation of this compound is not limited to inherited disorders like MCAD deficiency. It can also occur in acquired conditions that impair hepatic β-oxidation.

In certain toxic states, such as those induced by environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), hepatic β-oxidation can be inhibited. One proposed mechanism involves the induction of acyl-CoA thioesterases. These enzymes hydrolyze acyl-CoA esters back to free fatty acids and Coenzyme A. When this occurs in conjunction with the ongoing activation of fatty acids to acyl-CoAs by acyl-CoA synthetases, a "futile cycle" is established. This cycle of activation and deactivation consumes energy without achieving net oxidation of the fatty acid. This process can lead to incomplete β-oxidation and the accumulation of intermediates, including a marked increase in octenoyl-CoA, the precursor of this compound. acs.org This accumulation can, in turn, inhibit other enzymes in the pathway, such as short-chain enoyl-CoA hydratase (ECHS1), further exacerbating the block in β-oxidation. acs.org

Biochemical Competition and Substrate Overload Effects on β-Oxidation Pathways

The β-oxidation pathway is a cyclical process where enzymes often have overlapping specificity for substrates of different chain lengths. This creates a complex system of biochemical competition. researchgate.net

Data Tables

Table 1: Kinetic Properties of Selected Enzymes Acting on Enoyl-CoA Substrates

This table presents the kinetic parameters for enoyl-CoA hydratase (ChsH3) from Mycobacterium tuberculosis with different substrates, illustrating its activity towards this compound compared to other steroid-related substrates.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | 19 ± 2 | 2.5 ± 0.1 | 1.3 x 105 |

| 3-Oxo-cholest-4,24-dien-26-oyl-CoA (3-OCDS-CoA) | 16 ± 5 | 0.14 ± 0.01 | 8.8 x 103 |

| 3-Oxo-cholest-4,22-dien-24-oyl-CoA (3-OCDO-CoA) | 10 ± 1 | 1.7 ± 0.04 | 1.7 x 105 |

| Data derived from studies on M. tuberculosis enzymes. acs.org |

Advanced Research Methodologies for Investigating Trans 2 Octenoyl Coa

Chemical and Chemo-Enzymatic Synthesis of trans-2-Octenoyl-CoA and Analogues

The availability of pure this compound is crucial for a wide range of in vitro studies. While it is a naturally occurring metabolite, its isolation from biological sources is often impractical for obtaining the quantities needed for detailed biochemical and biophysical characterization. morf-db.org Consequently, chemical and chemo-enzymatic synthesis routes have been developed.

A successful chemo-enzymatic approach for synthesizing α,β-unsaturated acyl-CoA thioesters, including this compound, involves an ethyl chloroformate (ECF) mediated coupling method. This two-step process has proven reliable for producing various enoyl-CoA esters. In this method, the corresponding free fatty acid, trans-2-octenoic acid, is activated and then coupled to Coenzyme A (CoA). This particular method yielded this compound with a notable 57% yield. nih.gov The general applicability of this ECF-coupling method makes it a preferred choice for generating enoyl-CoA compounds. nih.gov

The synthesis of analogues of this compound is also critical for probing enzyme specificity and mechanism. These synthetic strategies can be adapted to introduce modifications to the acyl chain, such as altering its length, introducing branches, or incorporating reporter groups like fluorescent labels or spin probes.

| Compound | Precursor Acid | Coupling Method | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | trans-2-Octenoic Acid | Ethyl Chloroformate (ECF) | 57% | nih.gov |

| Crotonyl-CoA | Crotonic Acid | Ethyl Chloroformate (ECF) | 44% | nih.gov |

| Sorbityl-CoA | Sorbic Acid | Ethyl Chloroformate (ECF) | 61% | nih.gov |

| Cinnamoyl-CoA | Cinnamic Acid | Ethyl Chloroformate (ECF) | 75% | nih.gov |

Enzymatic Assays and Kinetic Measurements

To understand the role of this compound in metabolic pathways, it is essential to study the enzymes that utilize it as a substrate. Enzymatic assays are fundamental to determining kinetic parameters such as Km and kcat, which quantify the affinity of an enzyme for its substrate and its catalytic efficiency, respectively.

Spectrophotometric assays offer a continuous and convenient way to monitor enzyme activity. For enzymes that interact with trans-2-enoyl-CoA esters, a common approach is to measure the change in absorbance of a coupled indicator. An established enzymatic assay for determining 2-trans-enoyl-CoA esters involves their stoichiometric oxidation to 3-ketoacyl-CoAs. nih.gov This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase in the presence of enoyl-CoA hydratase. The NADH produced in this reaction can be measured fluorometrically, allowing for the quantification of the enoyl-CoA ester at the picomole level. nih.gov This method is highly sensitive and has been successfully used to measure the concentrations of 2-trans-enoyl-CoA esters in tissue samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. In the context of this compound, HPLC is used to directly measure the product of enzymatic reactions. For instance, in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an HPLC-based assay has been developed to detect the production of 2-octenoyl-CoA from the enzyme's natural substrate, n-octanoyl-CoA. nih.govebi.ac.uk This method involves incubating cell lysates with n-octanoyl-CoA and an artificial electron acceptor, followed by HPLC analysis to quantify the resulting 2-octenoyl-CoA. nih.govebi.ac.uk This direct detection method is highly reproducible and serves as a confirmatory test for results from newborn screening. nih.govebi.ac.uk

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) in phosphate (B84403) buffer | nih.gov |

| Detection | UV absorbance at 260 nm | nih.gov |

| Application | Diagnosis of MCAD deficiency | nih.govebi.ac.uk |

In the study of acyl-CoA dehydrogenases, stopped-flow spectrophotometry can be used to monitor the reduction of the enzyme-bound FAD cofactor upon substrate binding and dehydrogenation. For example, the reductive half-reaction of medium-chain acyl-CoA dehydrogenase (MCAD) with octanoyl-CoA generates a reduced enzyme (MCAD-FADH2)-octenoyl-CoA charge-transfer complex. The formation and decay of this complex can be monitored by its characteristic absorbance spectrum, providing information on the rates of these early catalytic events. This technique has been instrumental in understanding the mechanism of suppression of the enzyme's oxidase activity.

Structural Biology Techniques

To fully comprehend the function of this compound at a molecular level, it is essential to determine the three-dimensional structures of the enzymes that bind it. X-ray crystallography is the primary technique used for this purpose.

By crystallizing an enzyme in the presence of its substrate, a substrate analogue, or an inhibitor, it is possible to obtain a high-resolution snapshot of the enzyme-ligand complex. This provides invaluable information about the specific amino acid residues involved in substrate binding and catalysis.

The crystal structures of both medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase have been solved, providing significant insights into their interactions with acyl-CoA molecules. The structure of MCAD has been determined in complex with octanoyl-CoA, a close precursor to this compound. researchgate.net This structure reveals that the acyl chain is buried deep within the enzyme, and the catalytic glutamate (B1630785) residue is positioned to abstract a proton from the Cα atom of the substrate. researchgate.net

Similarly, the crystal structure of rat mitochondrial enoyl-CoA hydratase has been solved in complex with the inhibitor acetoacetyl-CoA, which mimics the binding of the natural substrate. nih.gov The structure of enoyl-CoA hydratase from Thermus thermophilus HB8 has also been elucidated, further detailing the active site architecture. nih.gov In these structures, two conserved glutamate residues are identified as key catalytic residues, responsible for activating a water molecule for attack on the Cβ of the enoyl-CoA and for protonating the Cα. nih.gov

| Enzyme | Ligand | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (Pig) | Octanoyl-CoA | 1MDD, 1MDE | 2.4 | Not explicitly cited in provided text |

| Enoyl-CoA Hydratase (Rat) | Acetoacetyl-CoA | Not explicitly cited | 2.4 | nih.gov |

| Enoyl-CoA Hydratase (Thermus thermophilus) | Glycerol (in active site) | 1UIY | 2.85 | nih.gov |

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. By altering specific amino acid residues within an enzyme's active site or other functionally important regions, researchers can systematically probe the relationship between the enzyme's structure and its function. This is particularly valuable for studying the enzymes that interact with this compound, namely those in the mitochondrial β-oxidation pathway.

The primary enzymes that process this compound are enoyl-CoA hydratase and the various isoforms of acyl-CoA dehydrogenase. ebi.ac.ukwikipedia.org For enoyl-CoA hydratase (also known as crotonase), which catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA, site-directed mutagenesis has been instrumental. ebi.ac.uk Studies have identified key amino acid residues, such as specific glutamate residues (e.g., Glu144 and Glu164 in rat mitochondrial enoyl-CoA hydratase-1), that act as the catalytic acid/base pair essential for the hydration reaction. nih.govresearchgate.net Replacing these residues with a non-functional amino acid like alanine (B10760859) via mutagenesis results in a drastic reduction or complete loss of catalytic activity, confirming their critical role in the chemical transformation of this compound. nih.gov

Similarly, this technique can be applied to acyl-CoA dehydrogenases, which catalyze the preceding step, and to 3,2-trans-enoyl-CoA isomerase, which handles related unsaturated intermediates. nih.gov By creating specific point mutations, scientists can investigate which residues are crucial for substrate binding, positioning of the octenoyl chain, and the ultimate catalytic event. For example, altering residues in the substrate-binding pocket can reveal their importance in determining the enzyme's specificity for medium-chain acyl-CoAs like octenoyl-CoA. nih.gov

| Enzyme | Target Residue(s) | Mutation | Observed/Expected Effect on this compound Metabolism | Reference |

|---|---|---|---|---|

| Enoyl-CoA Hydratase (Crotonase) | Glu164 | Glu164Ala | Drastically reduced kcat (turnover number) for the hydration of the enoyl-CoA double bond. Confirms its role as a key catalytic residue. | nih.gov |

| Enoyl-CoA Hydratase (Crotonase) | Glu144 | Glu144Ala | Significantly decreased kcat, indicating its involvement in the catalytic mechanism, likely by activating a water molecule. | nih.gov |

| Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) | Glu-366, Asp-510 | E366A, D510A | The E366A variant showed a 100-fold lower catalytic efficiency, while the D510A variant was inactive, identifying these as crucial protic residues for hydratase activity. | yeastgenome.org |

| 3,2-trans-enoyl-CoA Isomerase | Glu-165 | Glu165Gln | Strongly reduced enzymatic activity, suggesting this residue is critical for the isomerization reaction necessary for the oxidation of certain unsaturated fatty acids. | nih.gov |

Mass Spectrometry-Based Metabolomics for Pathway Interrogation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS has become an indispensable tool for metabolomics—the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms.

This methodology is exceptionally well-suited for interrogating the fatty acid β-oxidation pathway. It allows for the simultaneous measurement of a wide array of acyl-CoA thioesters, including this compound, and their related acylcarnitine counterparts. nih.gov This provides a detailed snapshot of the metabolic state of the pathway at a given time. nih.gov A common MS-based approach involves Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent molecule) is selected and then fragmented to produce a specific product ion. nih.govmdpi.com This transition is highly specific to the target molecule, providing excellent sensitivity and selectivity for quantification. For acyl-CoAs, a characteristic neutral loss of 507 Da (representing the 3'-phosphoadenosine diphosphate (B83284) moiety) is often monitored to specifically detect this class of compounds. nih.govjoanneum.at

By applying LC-MS/MS-based metabolomics, researchers can quantify the levels of this compound in various biological samples. nih.govresearchgate.net For instance, in studies of genetic disorders like medium-chain acyl-CoA dehydrogenase deficiency (MCADD), this technique can precisely measure the buildup of octanoyl-CoA and its derivatives, confirming the metabolic block. This approach enables the identification of pathway bottlenecks and provides insights into how the metabolic network responds to genetic defects or external stimuli. biocloud.net

| Technique | Principle | Application to this compound | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates metabolites by chromatography before detection by MS/MS, reducing matrix effects and allowing for isomer separation. | The standard method for robustly quantifying this compound and other acyl-CoAs in complex biological extracts like tissue homogenates. | nih.govjoanneum.at |

| Multiple Reaction Monitoring (MRM) | A targeted MS/MS scan mode that monitors a specific precursor-to-product ion transition, offering high sensitivity and specificity. | Used for the absolute quantification of this compound by monitoring its unique fragmentation pattern. | nih.govmdpi.com |

| Neutral Loss Scan | A scanning mode that detects all precursor ions that lose a specific neutral fragment (e.g., 507 Da for acyl-CoAs). | Useful for untargeted screening to identify all potential acyl-CoA species, including this compound, in a sample. | joanneum.atbiocloud.net |

| High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) | Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown metabolites. | Confirms the identity of this compound and can help discover novel or unexpected modifications to the molecule. | nih.gov |

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a metabolic pathway. In this method, an organism or cell culture is supplied with a substrate (a metabolic precursor) that has been enriched with a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). creative-proteomics.com The metabolic fate of this labeled substrate can then be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the normal (light) and heavy isotopologues of a metabolite. creative-proteomics.comnih.gov

To study the metabolism of this compound, researchers can use ¹³C-labeled octanoate (B1194180) ([U-¹³C₈]octanoate, where all eight carbons are ¹³C) as a tracer. nih.govnih.gov Once taken up by cells and activated to [U-¹³C₈]octanoyl-CoA, it enters the β-oxidation pathway. The first cycle of oxidation converts it to ¹³C-labeled this compound, and subsequently to other labeled intermediates. By measuring the rate of incorporation of the ¹³C label into this compound and its downstream products (like acetyl-CoA), researchers can determine the metabolic flux, or the rate of turnover, through that specific step of the pathway. mdpi.com

This approach, often called Metabolic Flux Analysis (MFA), provides a dynamic view of metabolism that cannot be obtained from measuring metabolite concentrations alone. mdpi.comcreative-proteomics.com It can reveal the relative contributions of different fuels to a metabolic pool, identify active versus inactive pathways, and quantify the effects of disease or drugs on metabolic rates. nih.gov For example, tracing experiments can demonstrate how much of the acetyl-CoA pool in the mitochondria is derived from the oxidation of octanoate versus other sources like glucose or other fatty acids. nih.gov

| Isotopic Tracer | Metabolic Precursor | Information Gained | Analytical Technique | Reference |

|---|---|---|---|---|

| [U-¹³C₈]Octanoate | Octanoate | Measures the flux through the entire medium-chain fatty acid β-oxidation pathway, including the formation and consumption of this compound. | LC-MS/MS | nih.govnih.gov |

| [1,2-¹³C₂]Glucose | Glucose | Allows for the comparison of flux from glycolysis versus fatty acid oxidation to the shared pool of acetyl-CoA. | LC-MS/MS, GC-MS | nih.gov |

| [U-¹³C₅]Glutamine | Glutamine | Traces the contribution of amino acid catabolism to the TCA cycle, providing context for the energy generated from β-oxidation. | LC-MS/MS | nih.gov |

| Deuterated Water (²H₂O) | Water | Can be used to measure the rates of de novo lipogenesis, providing a contrasting flux measurement to the catabolic β-oxidation pathway. | Mass Spectrometry | nih.gov |

Computational Modeling and Simulation of Metabolic Networks

Computational modeling provides a framework to integrate and analyze the complex data generated from experimental techniques like those described above. By constructing mathematical models of metabolic networks, researchers can simulate the dynamic behavior of the system and gain a deeper, quantitative understanding of its regulation.

For the study of this compound, kinetic models of mitochondrial fatty acid β-oxidation are particularly relevant. nih.govplos.org These models are built using a system of ordinary differential equations (ODEs) where each reaction is described by an enzyme kinetic rate law (e.g., Michaelis-Menten kinetics). ijsce.org The model incorporates known kinetic parameters for each enzyme, such as Kₘ (substrate affinity) and kcat (turnover rate), and the concentrations of all relevant metabolites, including octanoyl-CoA, this compound, NAD⁺/NADH, and Coenzyme A. plos.orgnih.gov

Once constructed, these models can be used to simulate how the concentration of this compound and other intermediates changes over time in response to various perturbations. nih.gov For example, a model can predict the metabolic consequences of an enzyme deficiency (e.g., by setting the rate of a specific reaction to zero) or a sudden increase in fatty acid supply (simulating a high-fat diet). nih.govplos.org These simulations can reveal emergent properties of the network, such as substrate inhibition or competition between fatty acids of different chain lengths, which might not be intuitively obvious. plos.org The predictions generated by the model can then be validated against experimental data, leading to a refined understanding of the pathway's control and regulation. researchgate.net

| Model Component | Description | Example related to this compound | Reference |

|---|---|---|---|

| Metabolites | The chemical species in the network, whose concentrations change over time. | Octanoyl-CoA, this compound, L-3-Hydroxyacyl-CoA, Acetyl-CoA, Coenzyme A, NAD⁺, NADH. | nih.gov |

| Reactions | The biochemical transformations catalyzed by enzymes that connect the metabolites. | Dehydrogenation of octanoyl-CoA; Hydration of this compound by enoyl-CoA hydratase. | ijsce.orgnih.gov |

| Kinetic Parameters | Constants that define the rate of each reaction (e.g., Kₘ, Vmax, kcat, Ki). These are often derived from in vitro enzyme assays. | The Kₘ and kcat of enoyl-CoA hydratase for its substrate, this compound. | plos.orgnih.gov |

| Simulations | Solving the model's equations over time to predict the system's behavior under different conditions. | Predicting the accumulation of this compound when the activity of 3-hydroxyacyl-CoA dehydrogenase is inhibited. | nih.govnih.gov |

Future Directions and Research Opportunities

Elucidating Underexplored Auxiliary Enzyme Activities

The canonical β-oxidation spiral is supported by a cast of auxiliary enzymes essential for processing unsaturated and branched-chain fatty acids. However, the full range of their activities and substrate specificities, particularly concerning medium-chain intermediates like trans-2-Octenoyl-CoA, is not entirely understood.

One area of growing interest is the family of 2,4-dienoyl-CoA reductases (DECRs) . These enzymes are critical for the metabolism of polyunsaturated fatty acids. wikipedia.org Mutations in the DECR1 gene can lead to 2,4-dienoyl-CoA reductase deficiency, a rare but severe disorder. wikipedia.org Research has shown that E. coli mutants lacking a functional 2,4-dienoyl-CoA reductase (fadH) cannot grow on unsaturated fatty acids with double bonds at even-numbered positions, highlighting the enzyme's essential role. nih.gov Further investigation into the substrate flexibility of DECRs and their potential interactions with intermediates like this compound could reveal novel regulatory roles.

Another key auxiliary enzyme is enoyl-CoA isomerase , which is necessary for the oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. aocs.orgyoutube.com The interplay between enoyl-CoA isomerase and other enzymes of the β-oxidation pathway, especially in the context of complex fatty acid mixtures, warrants further exploration.

Furthermore, trans-2-enoyl-CoA reductase (TER) , an enzyme involved in the fatty acid elongation cycle, has been identified as playing a role in the saturation of trans-2-hexadecenoyl-CoA to palmitoyl-CoA in the sphingosine (B13886) 1-phosphate metabolic pathway. nih.govnih.gov The mitochondrial TER from Euglena gracilis has been shown to catalyze the reduction of short-chain trans-2-enoyl-CoA substrates, including those with C4 and C6 chain lengths. hhu.de This opens up the possibility of similar enzymes acting on this compound in other organisms and cellular compartments, representing an underexplored area of its metabolism. The kinetic properties of recombinant TER from E. gracilis highlight its activity on short to medium-chain substrates.

| Substrate | K_m (µM) | Cofactor | Specific Activity (nmol mg⁻¹ min⁻¹) |

| Crotonyl-CoA (trans-2-butenoyl-CoA) | 68 ± 3.9 | NADH | 1648 ± 17 |

| trans-2-Hexenoyl-CoA | 91 ± 1.8 | NADH | 1452 ± 24 |

| Crotonyl-CoA | - | NADPH | 658 ± 9.2 |

| trans-2-Hexenoyl-CoA | - | NADPH | 374 ± 10.4 |

| Table 1: Kinetic parameters of recombinant trans-2-enoyl-CoA reductase from E. gracilis. Data sourced from Hoffmeister et al. (2005). hhu.de |

Comprehensive Systems Biology Approaches to Metabolic Networks

The intricate and interconnected nature of metabolic pathways necessitates a systems-level understanding. Systems biology, which integrates computational modeling with experimental data, offers a powerful approach to unravel the complexities of fatty acid oxidation networks. nih.gov